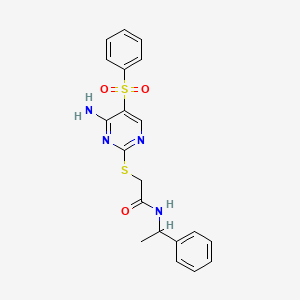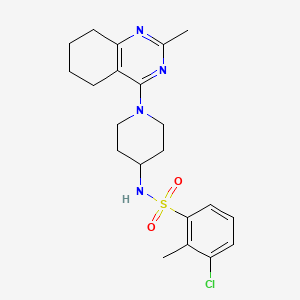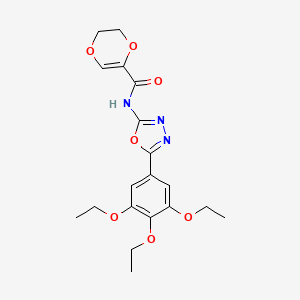![molecular formula C21H24N4O3 B2573338 N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-morpholinobenzamid CAS No. 2034378-99-7](/img/structure/B2573338.png)
N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-morpholinobenzamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-morpholinobenzamide is a complex organic molecule, known for its structural intricacies and significant potential in various fields of scientific research. This compound is characterized by its fused pyrrolo-pyridine ring system, morpholine moiety, and benzamide backbone, which collectively contribute to its unique chemical and biological properties.
Wissenschaftliche Forschungsanwendungen
Chemistry
N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-morpholinobenzamide serves as a precursor for synthesizing other heterocyclic compounds and is used in studying reaction mechanisms and kinetics.
Biology
In biological research, this compound might be employed in studying enzyme inhibition, receptor binding, or as a probe in biochemical assays.
Medicine
Its structural attributes make it a candidate for pharmaceutical development, particularly in designing drugs targeting specific enzymes or receptors.
Industry
Used in material science for developing advanced polymers and in the agrochemical industry as a potential intermediate for herbicides or pesticides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-morpholinobenzamide typically involves multi-step organic reactions. One possible route includes:
Starting Materials: : The process may begin with commercially available starting materials like 1-methyl-1H-pyrrole-2,3-dione, pyridine derivatives, ethylamine, and 4-morpholinobenzoyl chloride.
Step-by-Step Synthesis
Formation of Pyrrolo[2,3-c]pyridine Core: : A condensation reaction between 1-methyl-1H-pyrrole-2,3-dione and a suitable pyridine derivative forms the core structure.
Attachment of Ethylamine Group: : This involves nucleophilic substitution, where ethylamine is introduced to form an ethyl linkage.
Benzamide Formation: : Reacting the intermediate with 4-morpholinobenzoyl chloride under suitable conditions, like the presence of a base (e.g., triethylamine), results in the final compound.
Industrial Production Methods
In industrial settings, the production of N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-morpholinobenzamide might utilize continuous flow reactors for enhanced yield and purity, ensuring rigorous control over reaction parameters like temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various chemical reactions, such as:
Oxidation: : Can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: : Possible reduction of the keto group to a hydroxyl group.
Substitution: : Electrophilic and nucleophilic substitutions are feasible on the aromatic ring and morpholine nitrogen.
Common Reagents and Conditions
Oxidation: : Using reagents like potassium permanganate or Jones reagent.
Reduction: : Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: : Conditions vary depending on the nature of the substituent and target site.
Major Products
The major products formed from these reactions include derivatives with varied substituents, leading to compounds with potentially novel properties and applications.
Wirkmechanismus
The precise mechanism of action for N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-morpholinobenzamide can vary based on its application. Generally, it may:
Interact with Enzymes: : Binding to active sites, inhibiting enzyme activity.
Target Receptors: : Engaging with cellular receptors to modulate signaling pathways.
Molecular Targets and Pathways
It may target kinases, proteases, or GPCRs, influencing pathways related to cell growth, apoptosis, or neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Unique Aspects
Compared to other compounds with similar structures, it boasts unique reactivity due to the combined presence of a pyrrolo[2,3-c]pyridine core and morpholine ring, potentially offering enhanced binding affinity or specificity in biological systems.
Similar Compounds
N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-methoxybenzamide: : Similar core structure but with a methoxy group.
N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-aminobenzamide: : Substitution with an amino group on the benzamide.
This exploration highlights the versatility and potential of N-(2-(1-Methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-morpholinobenzamide, spanning diverse fields from chemistry and biology to industrial applications. It stands as a testament to the intricate dance of atoms that fuels scientific discovery and innovation.
Eigenschaften
IUPAC Name |
N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-4-morpholin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-23-9-6-16-7-10-25(21(27)19(16)23)11-8-22-20(26)17-2-4-18(5-3-17)24-12-14-28-15-13-24/h2-7,9-10H,8,11-15H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVLGFZMWFQCJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2573258.png)
![1-(3-methoxypropyl)-9-methyl-4-oxo-N-(m-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2573260.png)
![7-(4-FLUOROBENZYL)-1,3-DIMETHYL-8-[(2-OXO-2-PHENYLETHYL)SULFANYL]-3,7-DIHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B2573262.png)
![N-(4-tert-butylphenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2573266.png)
![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)quinoxaline](/img/structure/B2573268.png)

![4-oxo-4-phenyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)butanamide](/img/structure/B2573272.png)





